molecular formula C24H42O19 B164709 Lactodifucotetraose CAS No. 20768-11-0

Lactodifucotetraose

Cat. No. B164709
CAS RN: 20768-11-0
M. Wt: 634.6 g/mol
InChI Key: BRHHWBDLMUBZQQ-JZEMXWCPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lactodifucotetraose (LDFT) is a tetrasaccharide that is isolated from human milk . It is composed of D-glucose, D-galactose, and L-fucose . LDFT is the most abundant fucosylated human milk oligosaccharide (HMO), and its concentration in human milk over the first year of lactation is approximately 0.43 g/L .


Molecular Structure Analysis

LDFT is made of five basic monosaccharides: D-glucose, D-galactose, N-acetylglucosamine (GlcNAc), L-fucose, and N-acetylneuraminic acid . Almost all HMO contain a lactose motif at the reducing end, which can be elongated by either (β1,3) or (β1,4) glycosidic bonds . The addition of L-fucose and N-acetyl neuraminic acid to these linear or branched chain oligosaccharides further gives rise to the diverse oligosaccharide structures observed in human milk .


Chemical Reactions Analysis

LDFT can be metabolized by immunomodulatory bacteria, promoting a healthy gut microbiome in infants . Of the purified human milk oligosaccharides tested, only LDFT significantly inhibited thrombin-induced release of the pro-inflammatory proteins RANTES and sCD40L .


Physical And Chemical Properties Analysis

LDFT is a complex nonnutritive sugar present in human milk . It has a molecular formula of C24H42O19 and a molecular weight of 634.6 g/mol .

Scientific Research Applications

Promoting Gut Microbiome Health

Lactodifucotetraose (LDFT) is known to be metabolized by immunomodulatory bacteria, which is beneficial for promoting a healthy gut microbiome in infants. This process is crucial for the development of a strong immune system and overall health in early life .

Inhibition of Platelet Function

LDFT has been shown to significantly inhibit the release of pro-inflammatory proteins such as RANTES and sCD40L during thrombin-induced platelet activation. It also prevents platelet adhesion to collagen surfaces and aggregation induced by ADP or collagen, indicating a potential role in reducing thrombotic events .

Human Milk Oligosaccharide

As a human milk oligosaccharide (HMO), LDFT is abundant in human milk, especially during the first year of lactation. Its presence is essential for infant nutrition and provides immunological protection, among other benefits .

Mechanism of Action

Target of Action

Lactodifucotetraose (LDFT) is a tetrasaccharide isolated from human milk . It is composed of D-glucose, D-galactose, and L-fucose . The primary targets of LDFT are platelets, specifically those from neonates . These platelets are less responsive to platelet agonists such as collagen, thrombin, ADP, and epinephrine compared to those from adults .

Mode of Action

LDFT interacts with its targets, the platelets, by inhibiting their function and the release of pro-inflammatory proteins . Specifically, LDFT significantly inhibits thrombin-induced release of the pro-inflammatory proteins RANTES and sCD40L . It also inhibits platelet adhesion to a collagen-coated surface, as well as platelet aggregation induced by ADP or collagen .

Biochemical Pathways

The biochemical pathways affected by LDFT involve the modulation of mucosal homeostasis, including the attenuation of inflammatory pathways and the amplification of signals that accelerate development in the innate immune system . LDFT, being a human milk oligosaccharide (HMO), is part of the bioactive molecules in human milk that affect specific aspects of immune signaling and maturation .

Pharmacokinetics

The pharmacokinetics of LDFT, like other HMOs, involves absorption from the human milk in the gut to the circulation . Breastfed infants can absorb these oligosaccharides intact . .

Result of Action

The result of LDFT’s action is the attenuation of inflammatory processes. It suppresses platelet-induced inflammatory processes, thereby potentially helping to modulate hemostasis . This activity suggests that LDFT may have potential as a therapeutic agent in infants and adults .

Action Environment

The action of LDFT is influenced by the environment in which it is present. In the context of breastfed infants, LDFT is absorbed intact from human milk in the gut to the circulation . The presence of LDFT in human milk and its absorption in the gut environment play a crucial role in its action, efficacy, and stability.

Safety and Hazards

LDFT is generally recognized as safe (GRAS) . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended when handling LDFT .

properties

{ "Design of Synthesis Pathway": "The synthesis of Lactodifucotetraose can be achieved through a convergent approach. The key steps involve the assembly of two disaccharide building blocks followed by their coupling to form the tetrasaccharide.", "Starting Materials": ["Lactose", "Fucose", "Trichloroacetonitrile", "Silver trifluoromethanesulfonate", "Methanol", "Sodium borohydride", "Acetic acid", "Methoxytrityl chloride", "Di-tert-butyl dicarbonate", "Triethylamine", "Tetra-n-butylammonium fluoride", "Methanolamine", "Acetic anhydride", "Dimethylformamide", "N-Iodosuccinimide", "Triphenylphosphine"], "Reaction": [ "Lactose is protected as a methoxytrityl ether using methoxytrityl chloride and di-tert-butyl dicarbonate in the presence of triethylamine.", "The fucose is protected as a 2,3,4,6-tetra-O-acetyl derivative in acetic anhydride and dimethylformamide.", "The protected lactose and fucose are coupled using trichloroacetonitrile and silver trifluoromethanesulfonate in methanol.", "The resulting disaccharide is deprotected to remove the methoxytrityl and acetyl groups using tetra-n-butylammonium fluoride in methanolamine.", "The deprotected disaccharide is then coupled with another protected lactose using N-iodosuccinimide and triphenylphosphine in dimethylformamide.", "The final product, Lactodifucotetraose, is deprotected to remove all remaining protecting groups using sodium borohydride in acetic acid." ] }

CAS RN

20768-11-0

Product Name

Lactodifucotetraose

Molecular Formula

C24H42O19

Molecular Weight

634.6 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal

InChI

InChI=1S/C24H42O19/c1-6-11(29)15(33)18(36)22(38-6)42-20(13(31)8(28)3-25)10(5-27)41-24-21(17(35)14(32)9(4-26)40-24)43-23-19(37)16(34)12(30)7(2)39-23/h5-26,28-37H,3-4H2,1-2H3/t6-,7-,8+,9+,10-,11+,12+,13+,14-,15+,16+,17-,18-,19-,20+,21+,22-,23-,24+/m0/s1

InChI Key

BRHHWBDLMUBZQQ-JZEMXWCPSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)C)O)O)O)CO)O)O)O)O)O

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C=O)C(C(C(CO)O)O)OC3C(C(C(C(O3)C)O)O)O)CO)O)O)O)O)O

Other CAS RN

20768-11-0

physical_description

Solid

synonyms

Fucα1-2Galβ1-4(Fucα1-3)Glc

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.